molecular formula C9H9FO4S B2626279 3-(2-Fluorobenzenesulfonyl)propanoic acid CAS No. 874594-06-6

3-(2-Fluorobenzenesulfonyl)propanoic acid

Cat. No.: B2626279
CAS No.: 874594-06-6
M. Wt: 232.23
InChI Key: HUYSOSRTHMMBHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Fluorobenzenesulfonyl)propanoic acid (CAS: 613657-21-9) is a sulfonamide-containing derivative with a molecular formula of C₉H₁₀FNO₄S and a molecular weight of 247.24 g/mol . The compound features a 2-fluorobenzenesulfonyl group attached to a propanoic acid backbone. Sulfonamide derivatives are widely explored in medicinal chemistry due to their bioisosteric relationship with carboxylic acids and their ability to participate in hydrogen bonding, enhancing target binding .

Properties

IUPAC Name

3-(2-fluorophenyl)sulfonylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO4S/c10-7-3-1-2-4-8(7)15(13,14)6-5-9(11)12/h1-4H,5-6H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUYSOSRTHMMBHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)F)S(=O)(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-fluorobenzenesulfonyl chloride with propanoic acid in the presence of a base such as pyridine or triethylamine . The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 3-(2-Fluorobenzenesulfonyl)propanoic acid may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products with minimal by-products .

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluorobenzenesulfonyl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides or thiols .

Scientific Research Applications

3-(2-Fluorobenzenesulfonyl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 3-(2-Fluorobenzenesulfonyl)propanoic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways, resulting in various therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Propanoic Acid Derivatives

The propanoic acid scaffold is versatile, with substituents dictating physicochemical and biological properties. Below is a comparison of key analogs:

Compound Name Substituent(s) Molecular Weight (g/mol) Key Properties/Activities Reference
3-(2-Fluorobenzenesulfonyl)propanoic acid 2-Fluorobenzenesulfonyl 247.24 Sulfonamide group enhances hydrogen bonding; potential enzyme inhibition
3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid 3,5-Dichloro-4-hydroxyphenyl 249.07 Antimicrobial activity against E. coli and S. aureus
3-(2-Methyl-4-oxo-1,4-dihydroquinoline-3-yl)propanoic acid 2-Methyl-4-oxo-1,4-dihydroquinoline 261.27 Antimicrobial via Mg²⁺ complexation
3-(4-Hydroxy-3-methoxyphenyl)propanoic acid 4-Hydroxy-3-methoxyphenyl 196.20 Isolated from plants; antimicrobial
2-(3-Chloro-4-fluorobenzenesulfonamido)-3-phenylpropanoic acid 3-Chloro-4-fluorobenzenesulfonamido + phenyl 357.78 Structural analog with enhanced lipophilicity

Key Observations :

  • Antimicrobial Activity: Chlorinated derivatives (e.g., 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid) show selectivity against Gram-positive and Gram-negative bacteria, while sulfonamide derivatives may target different pathways (e.g., enzyme inhibition) .
Functional Group Comparisons
  • Sulfonamide vs. Sulfanyl Groups: 3-[(2-Aminoethyl)sulfanyl]-2-methylpropanoic acid (CAS: 80186-81-8) contains a sulfanyl (-S-) group, which is less polar than sulfonamide (-SO₂-NH-), affecting solubility and redox activity .
  • Halogenated Derivatives: 3-(2-Bromo-4-fluorophenyl)propanoic acid (CAS: 174603-55-5) replaces the sulfonamide with bromine, increasing molecular weight and steric bulk, which may alter target binding .
Metabolic and Pharmacokinetic Considerations
  • Phase II Metabolism: Dihydroxycinnamic acid derivatives (e.g., 3-(3′,4′-dihydroxyphenyl)propanoic acid) undergo sulfation and glucuronidation, whereas the sulfonamide group in the target compound may resist such modifications, prolonging half-life .
  • Aroma Compounds: Esters like 3-(methylthio)propanoic acid methyl ester (abundant in pineapples) highlight the role of propanoic acid derivatives in flavor chemistry, contrasting with the medicinal focus of sulfonamides .

Biological Activity

3-(2-Fluorobenzenesulfonyl)propanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C9H9FO4S
  • Molecular Weight : 232.24 g/mol
  • Structural Features : The compound contains a fluorobenzenesulfonyl group, which enhances its reactivity and biological activity.

Biological Activities

Research indicates that 3-(2-Fluorobenzenesulfonyl)propanoic acid exhibits various biological activities, primarily focusing on:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, potentially inhibiting the growth of certain pathogens.
  • Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory responses, which could be beneficial in treating inflammatory diseases.

The mechanism of action for 3-(2-Fluorobenzenesulfonyl)propanoic acid is thought to involve:

  • Electrophilic Interactions : The sulfonyl group acts as an electrophile, allowing the compound to interact with nucleophilic sites on biomolecules, thereby modulating various biological pathways.
  • Targeting Enzymes and Receptors : Similar compounds have been shown to influence specific enzymes and receptors, suggesting that this compound may also interact with biological targets relevant to its pharmacological effects.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialInhibitory effects on specific pathogens
Anti-inflammatoryModulation of inflammatory pathways
Enzyme InteractionPotential inhibition of enzyme activity

Case Studies

  • Antimicrobial Study : A study evaluated the antimicrobial efficacy of 3-(2-Fluorobenzenesulfonyl)propanoic acid against various bacterial strains. Results indicated a significant reduction in bacterial viability, supporting its potential as an antimicrobial agent.
  • Inflammation Model : In vivo experiments demonstrated that administration of the compound reduced markers of inflammation in a rodent model, suggesting therapeutic potential in inflammatory diseases.

Comparison with Similar Compounds

3-(2-Fluorobenzenesulfonyl)propanoic acid can be compared with structurally similar compounds to highlight its unique properties:

Compound NameStructural FeaturesUnique Properties
3-(2-Chlorobenzenesulfonyl)propanoic acidChlorine instead of fluorineDifferent electronic properties affecting reactivity
3-(2-Bromobenzenesulfonyl)propanoic acidBromine instead of fluorineVarying stability and biological activity
3-(2-Methylbenzenesulfonyl)propanoic acidMethyl group additionAltered hydrophobicity influencing biological interactions

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.